5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine
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Overview
Description
5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PhIO, PhI(OAc)2, TEMPO
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can act as a protecting group for hydroxyl functionalities, allowing for selective reactions at other sites on the molecule . The pyridine ring can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound features a similar tert-butyldimethylsilyloxy group and is used in the synthesis of complex organic molecules.
(3-Bromopropoxy)-tert-butyldimethylsilane: Another compound with a tert-butyldimethylsilyloxy group, used as an alkylating agent in organic synthesis.
Uniqueness
5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine is unique due to the presence of both the tert-butyldimethylsilyloxy group and the dichloropyridine moiety. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
tert-butyl-[(4,6-dichloropyridin-3-yl)methoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl2NOSi/c1-12(2,3)17(4,5)16-8-9-7-15-11(14)6-10(9)13/h6-7H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRRMCRSFXTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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